molecular formula C15H15BrN2O2 B5761446 2-(4-bromo-3-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide

2-(4-bromo-3-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide

Cat. No. B5761446
M. Wt: 335.20 g/mol
InChI Key: UJEYKKNAJYPDLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromo-3-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide, also known as BAY 41-2272, is a chemical compound that belongs to the class of pyridine derivatives. It was first synthesized by Bayer AG in 2001 and has since been studied for its potential applications in scientific research.

Mechanism of Action

2-(4-bromo-3-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide 41-2272 works by activating the enzyme soluble guanylate cyclase (sGC), which is involved in the production of cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that regulates various physiological processes, including smooth muscle relaxation and platelet aggregation. By increasing the levels of cGMP, this compound 41-2272 promotes vasodilation and inhibits platelet aggregation, which can help to reduce blood pressure and improve blood flow.
Biochemical and Physiological Effects:
In addition to its vasodilatory effects, this compound 41-2272 has been shown to have other biochemical and physiological effects. It has been found to inhibit the proliferation of smooth muscle cells, which can help to prevent the development of atherosclerosis. It has also been shown to have anti-inflammatory effects, which can help to reduce tissue damage in various disease states.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-bromo-3-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide 41-2272 for lab experiments is its specificity for sGC. This means that it can be used to selectively activate this enzyme without affecting other signaling pathways. However, one limitation of this compound 41-2272 is its relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are many potential future directions for the study of 2-(4-bromo-3-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide 41-2272. One area of interest is the development of new therapeutic agents based on its structure and mechanism of action. Another area of interest is the study of its effects on various disease states, such as diabetes and cancer. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound 41-2272 and its potential applications in scientific research.

Synthesis Methods

The synthesis of 2-(4-bromo-3-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide 41-2272 involves the reaction of 4-bromo-3-methylphenol with 6-methyl-2-pyridinylamine in the presence of acetic anhydride and triethylamine. The resulting product is then treated with acetic acid to yield the final compound.

Scientific Research Applications

2-(4-bromo-3-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide 41-2272 has been extensively studied for its potential applications in scientific research, particularly in the field of cardiovascular medicine. It has been shown to have vasodilatory effects, which means that it can widen blood vessels and increase blood flow. This property makes it a potential therapeutic agent for the treatment of various cardiovascular diseases, such as hypertension, pulmonary hypertension, and congestive heart failure.

properties

IUPAC Name

2-(4-bromo-3-methylphenoxy)-N-(6-methylpyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O2/c1-10-8-12(6-7-13(10)16)20-9-15(19)18-14-5-3-4-11(2)17-14/h3-8H,9H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEYKKNAJYPDLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)COC2=CC(=C(C=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.